N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine
CAS No.:
Cat. No.: VC14761986
Molecular Formula: C15H14FN3O4S
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14FN3O4S |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-[[2-[[2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C15H14FN3O4S/c1-8-13(14(23)18-6-11(20)17-7-12(21)22)24-15(19-8)9-3-2-4-10(16)5-9/h2-5H,6-7H2,1H3,(H,17,20)(H,18,23)(H,21,22) |
| Standard InChI Key | VZWSHROFBNHXEA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NCC(=O)NCC(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key domains:
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Thiazole Core: A five-membered heterocyclic ring containing sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively. The thiazole is substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 4.
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Carbonyl Linker: A ketone group bridges the thiazole to the dipeptide moiety.
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Glycylglycine Unit: A dipeptide (Gly-Gly) attached via an amide bond, enhancing hydrophilicity and potential biomolecular interactions.
This hybrid design merges the metabolic stability of fluorinated aromatics with the bioactivity of thiazoles and peptide motifs, positioning it as a versatile scaffold for drug discovery.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄FN₃O₄S | |
| Molecular Weight (g/mol) | 351.4 | |
| IUPAC Name | 2-[[2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetamidoacetic acid | |
| Key Functional Groups | Thiazole, fluorophenyl, carbonyl, amide |
Synthesis and Purification
Purification and Analysis
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >95% purity.
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Spectroscopic Validation:
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NMR: ¹H NMR confirms the presence of the 3-fluorophenyl (δ 7.4–7.6 ppm), methyl thiazole (δ 2.5 ppm), and glycine protons (δ 3.8–4.2 ppm).
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MS: ESI-MS shows [M+H]⁺ at m/z 352.4.
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Biological Activity and Mechanisms
Anticancer Activity
Thiazole derivatives disrupt cancer cell proliferation via:
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Kinase Inhibition: Binding to ATP pockets in EGFR or VEGFR.
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Apoptosis Induction: Caspase-3 activation and Bcl-2 suppression.
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Metastasis Suppression: MMP-9 downregulation.
Preliminary assays on analogous compounds show IC₅₀ values of 2–10 µM against HeLa and MCF-7 cells.
Chemical Reactivity and Derivative Design
Electrophilic Substitution
The thiazole ring undergoes electrophilic substitution at position 5 (if unoccupied), enabling halogenation or nitration. For instance, bromination with Br₂/FeBr₃ yields 5-bromo derivatives, which can undergo Suzuki-Miyaura cross-coupling for diversification.
Peptide Modifications
The glycylglycine terminus permits:
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Esterification: Enhancing lipophilicity for blood-brain barrier penetration.
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Metal Complexation: Coordination with Pt(II) or Cu(II) ions for anticancer applications.
Challenges and Future Directions
Research Gaps
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In Vivo Toxicity: No pharmacokinetic or acute toxicity data exist.
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Target Identification: Proteomic studies are needed to map binding partners.
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Stereochemical Effects: The impact of thiazole stereochemistry on bioactivity remains unexplored.
Synthetic Optimization
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Flow Chemistry: Microreactors could improve yield and reduce reaction times.
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Enzymatic Coupling: Lipase-mediated peptide bonding for greener synthesis.
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